molecular formula C8H13N3O B2872400 1-(1-Ethyl-5-methylpyrazol-4-yl)-1-(hydroxyimino)ethane CAS No. 1005585-68-1

1-(1-Ethyl-5-methylpyrazol-4-yl)-1-(hydroxyimino)ethane

Cat. No.: B2872400
CAS No.: 1005585-68-1
M. Wt: 167.212
InChI Key: YZFRGZKVYQWTDW-UHFFFAOYSA-N
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Description

1-(1-Ethyl-5-methylpyrazol-4-yl)-1-(hydroxyimino)ethane is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of an ethyl group, a methyl group, and a hydroxyimino group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-5-methylpyrazol-4-yl)-1-(hydroxyimino)ethane typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the ethyl and methyl groups: Alkylation reactions can be used to introduce the ethyl and methyl groups at the desired positions on the pyrazole ring.

    Formation of the hydroxyimino group: This can be done by reacting the pyrazole derivative with hydroxylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-5-methylpyrazol-4-yl)-1-(hydroxyimino)ethane can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The hydroxyimino group can be reduced to form an amine.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as alkyl halides and strong bases can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of other heterocyclic compounds.

    Biology: As a potential ligand for metal complexes in bioinorganic chemistry.

    Medicine: As a potential pharmacophore for the development of new drugs.

    Industry: As a precursor for the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-5-methylpyrazol-4-yl)-1-(hydroxyimino)ethane would depend on its specific application. For example, as a ligand in metal complexes, it can coordinate to metal ions through the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyimino group. This coordination can influence the reactivity and stability of the metal complex.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Ethyl-5-methylpyrazol-4-yl)ethanone: Lacks the hydroxyimino group.

    1-(1-Ethyl-5-methylpyrazol-4-yl)-1-(hydroxyimino)propane: Has a longer alkyl chain.

    1-(1-Methyl-5-ethylpyrazol-4-yl)-1-(hydroxyimino)ethane: Has the ethyl and methyl groups swapped.

Properties

IUPAC Name

(NE)-N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-4-11-7(3)8(5-9-11)6(2)10-12/h5,12H,4H2,1-3H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFRGZKVYQWTDW-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=NO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C(=N/O)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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